molecular formula C17H22N4O3S B14940984 2-({[(Adamantan-1-YL)carbamoyl]methyl}sulfanyl)-4-aminopyrimidine-5-carboxylic acid

2-({[(Adamantan-1-YL)carbamoyl]methyl}sulfanyl)-4-aminopyrimidine-5-carboxylic acid

Cat. No.: B14940984
M. Wt: 362.4 g/mol
InChI Key: ZPJBPVFZCWBWLS-UHFFFAOYSA-N
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Description

2-({[(Adamantan-1-YL)carbamoyl]methyl}sulfanyl)-4-aminopyrimidine-5-carboxylic acid is a complex organic compound that features a unique combination of adamantane and pyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Adamantan-1-YL)carbamoyl]methyl}sulfanyl)-4-aminopyrimidine-5-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative, followed by the introduction of the carbamoyl and sulfanyl groups. The final step involves the formation of the pyrimidine ring and the carboxylic acid group. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[(Adamantan-1-YL)carbamoyl]methyl}sulfanyl)-4-aminopyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

2-({[(Adamantan-1-YL)carbamoyl]methyl}sulfanyl)-4-aminopyrimidine-5-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and cellular processes.

    Medicine: It has potential as a therapeutic agent due to its unique structure and properties.

    Industry: It is utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-({[(Adamantan-1-YL)carbamoyl]methyl}sulfanyl)-4-aminopyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides stability and enhances binding affinity, while the pyrimidine ring interacts with the active site of the target. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(Adamantan-1-YL)carbamoyl]methyl}sulfanyl)benzoic acid
  • 2-({[(Adamantan-1-YL)carbamoyl]methyl}sulfanyl)phenylacetic acid

Uniqueness

Compared to similar compounds, 2-({[(Adamantan-1-YL)carbamoyl]methyl}sulfanyl)-4-aminopyrimidine-5-carboxylic acid stands out due to its unique combination of adamantane and pyrimidine structures. This combination provides enhanced stability, binding affinity, and potential for diverse applications in various fields.

Properties

Molecular Formula

C17H22N4O3S

Molecular Weight

362.4 g/mol

IUPAC Name

2-[2-(1-adamantylamino)-2-oxoethyl]sulfanyl-4-aminopyrimidine-5-carboxylic acid

InChI

InChI=1S/C17H22N4O3S/c18-14-12(15(23)24)7-19-16(20-14)25-8-13(22)21-17-4-9-1-10(5-17)3-11(2-9)6-17/h7,9-11H,1-6,8H2,(H,21,22)(H,23,24)(H2,18,19,20)

InChI Key

ZPJBPVFZCWBWLS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CSC4=NC=C(C(=N4)N)C(=O)O

Origin of Product

United States

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